molecular formula C12H24N2O3 B2920059 tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate CAS No. 1782853-64-8

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate

Cat. No. B2920059
CAS RN: 1782853-64-8
M. Wt: 244.335
InChI Key: XKJYGLMZXCXBPH-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate” is a carbamate compound . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as solvents, insecticides, pharmaceuticals, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For example, a similar compound, “tert-Butyl (piperidin-4-ylmethyl)carbamate”, has a molecular weight of 214.31 .

Scientific Research Applications

Synthesis and Chemical Properties

Enantiopure Derivatives Synthesis

A study by Marin et al. (2004) highlights the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, demonstrating its utility as a precursor for a wide range of bioactive molecules. This work underlines the compound's role in the synthesis of cis-4-hydroxy delta-lactams with good yield and stereoselectivity, providing an excellent building block for cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).

Intermediate in Organic Synthesis

Leroux et al. (2006) describe the use of tert-Bu N-arylcarbamates in the synthesis of 2-(N-BOC-amino)aryl trifluoromethyl ketones, leading to the formation of 4-trifluoromethyl-2-quinolinones. This showcases the compound's versatility as an intermediate in the construction of complex organic molecules with potential pharmaceutical applications (Leroux et al., 2006).

Structural and NMR Studies

Research by Shanthi et al. (2020) focuses on the synthesis, structural characterization, and conformational studies of tert-butyl carbazates derived from piperidin–4–ones. The study emphasizes the importance of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate derivatives in understanding molecular geometry and isomerism through X-ray diffraction and NMR spectroscopy (Shanthi et al., 2020).

Drug Development Synthesis Pathways

Chung et al. (2006) developed a novel synthesis route for a p38 MAP kinase inhibitor, highlighting the use of N-tert-butylpiperidinyl derivatives in drug development. This work provides insights into the compound's application in synthesizing potential therapeutics for conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006).

Photocatalysis and Chemical Transformations

Photoredox-Catalyzed Aminations

Wang et al. (2022) reported a photoredox-catalyzed amination process involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a novel cascade pathway for assembling 3-aminochromones. This highlights the compound's role in enabling mild conditions for complex organic transformations (Wang et al., 2022).

Safety and Hazards

Safety and hazards information for a compound typically includes its toxicity, flammability, and handling precautions. For example, a similar compound, “tert-Butyl (piperidin-4-ylmethyl)carbamate”, has hazard statements H315-H319, indicating it causes skin irritation and serious eye irritation .

Future Directions

The future directions for a compound can include potential applications and areas of research. For example, some carbamates are being researched for their potential use in pharmaceuticals and as pesticides .

properties

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-4-6-13-7-5-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJYGLMZXCXBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782853-64-8
Record name tert-butyl N-[2-(piperidin-4-yloxy)ethyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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